molecular formula C16H14N4O2S B2362584 1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 2034564-76-4

1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2362584
CAS RN: 2034564-76-4
M. Wt: 326.37
InChI Key: DFWZCVPNCNAYQU-UHFFFAOYSA-N
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Description

1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.37. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Compounds with structures similar to 1-methyl-6-oxo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridazine-3-carboxamide have been studied for their antiviral properties. Indole derivatives, for instance, have shown inhibitory activity against influenza A and other viruses . By analogy, our compound could potentially be designed to target specific viral enzymes or replication mechanisms, offering a new avenue for antiviral drug development.

Anti-inflammatory Properties

The indole scaffold, which shares some structural features with our compound, is known for its anti-inflammatory effects . This suggests that 1-methyl-6-oxo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridazine-3-carboxamide could be modified to enhance its binding affinity to inflammatory mediators, potentially leading to new anti-inflammatory medications.

Anticancer Applications

Many heterocyclic compounds, including those with indole and imidazole rings, exhibit anticancer activity by interfering with cell proliferation and inducing apoptosis . The compound may be researched for its ability to inhibit cancer cell growth or to act as a carrier for targeted drug delivery systems.

Antidiabetic Potential

Indole derivatives have been associated with antidiabetic effects, suggesting that similar compounds could regulate glucose metabolism or insulin sensitivity . Research into the compound’s interaction with diabetic pathways could unveil new treatments for diabetes.

Agricultural Use

Indole-3-acetic acid, an indole derivative, is a plant hormone involved in growth and development . Analogous compounds, including our subject compound, might be synthesized to regulate plant growth or to act as herbicides or pesticides.

properties

IUPAC Name

1-methyl-6-oxo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-20-14(21)5-4-13(19-20)16(22)18-9-11-3-2-7-17-15(11)12-6-8-23-10-12/h2-8,10H,9H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWZCVPNCNAYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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